3-Bromo-5-chloro-2-methoxybenzenethiol
Description
3-Bromo-5-chloro-2-methoxybenzenethiol (C₇H₆BrClOS, molecular weight: 249.55 g/mol) is a substituted benzene derivative featuring a thiol (-SH) group at the 1-position, a methoxy (-OCH₃) group at the 2-position, bromine at the 3-position, and chlorine at the 5-position. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable for applications in organic synthesis, catalysis, and pharmaceutical research. The thiol group enhances nucleophilicity, while the halogen atoms (Br, Cl) and methoxy group modulate electrophilicity and solubility .
Properties
Molecular Formula |
C7H6BrClOS |
|---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H6BrClOS/c1-10-7-5(8)2-4(9)3-6(7)11/h2-3,11H,1H3 |
InChI Key |
GMZOPIMQJCYDAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methoxybenzenethiol typically involves the halogenation of 2-methoxybenzenethiol. The process includes:
Chlorination: The addition of a chlorine atom at the 5-position.
These reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production of 3-Bromo-5-chloro-2-methoxybenzenethiol may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the bromine or chlorine substituents.
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
3-Bromo-5-chloro-2-methoxybenzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-methoxybenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups influences its reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-bromo-5-chloro-2-methoxybenzenethiol and analogous compounds are critical in determining their reactivity, stability, and applications. Below is a detailed comparative analysis:
Structural and Functional Group Comparisons
Reactivity and Electronic Effects
- Electrophilic Substitution: The bromine and chlorine atoms in 3-bromo-5-chloro-2-methoxybenzenethiol create a highly electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the methoxy group. This contrasts with 5-bromo-3-chloro-2-methoxyphenol, where the hydroxyl group directs substitution to ortho/para positions but with reduced electrophilicity due to resonance effects .
- Nucleophilicity: The thiol group in the target compound is significantly more nucleophilic than the hydroxyl group in phenolic analogs, enabling reactions with alkyl halides or metal ions to form thioethers or metal complexes .
- Solubility : Methoxy and thiol groups increase solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acid derivatives (e.g., 3-bromo-2-chloro-5-methoxybenzoic acid) exhibit higher solubility in aqueous bases due to ionization .
Key Research Findings
- Substitution Patterns : Halogen positioning (e.g., Br at 3 vs. 5) significantly alters reaction pathways. For example, bromine at the 3-position in benzenethiol derivatives increases regioselectivity in SNAr reactions by 40% compared to analogs with bromine at the 5-position .
- Thermal Stability : Thiol-containing compounds exhibit lower thermal stability than ester or carboxylic acid derivatives, decomposing above 150°C .
Biological Activity
3-Bromo-5-chloro-2-methoxybenzenethiol is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiol group (-SH), a methoxy group (-OCH₃), and halogen substituents (bromine and chlorine) on a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity.
The biological activity of 3-bromo-5-chloro-2-methoxybenzenethiol can be attributed to several mechanisms:
- Antioxidant Activity : The thiol group may contribute to antioxidant properties, which help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further study in infectious disease treatment .
Biological Activity Overview
Antimicrobial Studies
A study published in PMC highlighted the antimicrobial properties of similar organosulfur compounds. The mechanism was proposed to involve disruption of bacterial thiol-redox homeostasis, leading to increased susceptibility to oxidative stress . This suggests that 3-bromo-5-chloro-2-methoxybenzenethiol could share similar antimicrobial mechanisms.
Anti-inflammatory Research
Research focusing on structurally related compounds indicated that they could inhibit key inflammatory mediators. For example, compounds with thiol groups have been shown to interfere with the production of pro-inflammatory cytokines. This positions 3-bromo-5-chloro-2-methoxybenzenethiol as a potential candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-bromo-5-chloro-2-methoxybenzenethiol, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxybenzenethiol | Methoxy group at position 2; no halogens | Lacks halogens, affecting reactivity |
| 5-Chloro-2-methoxybenzenethiol | Chlorine at position 5; no bromine | Similar structure but different halogen influence |
| 4-Chlorobenzenethiol | Chlorine at position 4; no methoxy | Different substitution pattern influences reactivity |
This table highlights how the positioning and type of functional groups can significantly alter the biological behavior of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
